Cas no 863595-08-8 (2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide)
2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide
- Benzenesulfonamide, 2-fluoro-N-(2-methyl-3-thiazolo[5,4-b]pyridin-2-ylphenyl)-
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- Inchi: 1S/C19H14FN3O2S2/c1-12-13(18-22-16-9-5-11-21-19(16)26-18)6-4-8-15(12)23-27(24,25)17-10-3-2-7-14(17)20/h2-11,23H,1H3
- InChI Key: GKWVJMUENOGOEX-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=CC(C3=NC4=CC=CN=C4S3)=C2C)(=O)=O)=CC=CC=C1F
Experimental Properties
- Density: 1.455±0.06 g/cm3(Predicted)
- Boiling Point: 581.7±60.0 °C(Predicted)
- pka: 7.50±0.10(Predicted)
2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide Pricemore >>
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| Life Chemicals | F0695-0202-2μmol |
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| Life Chemicals | F0695-0202-10μmol |
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| Life Chemicals | F0695-0202-20μmol |
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| Life Chemicals | F0695-0202-2mg |
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2-fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide |
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$63.0 | 2023-05-17 | |
| Life Chemicals | F0695-0202-4mg |
2-fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide |
863595-08-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0695-0202-5mg |
2-fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide |
863595-08-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0695-0202-10mg |
2-fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide |
863595-08-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide
Comprehensive Overview of 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide (CAS No. 863595-08-8)
In the realm of pharmaceutical and agrochemical research, 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide (CAS No. 863595-08-8) has emerged as a compound of significant interest. This sulfonamide derivative, characterized by its unique thiazolo[5,4-b]pyridine core, is being explored for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural complexity, which combines a fluorobenzene moiety with a methyl-substituted phenyl group, offering a versatile scaffold for further modifications.
The compound's CAS No. 863595-08-8 is frequently searched in academic and industrial databases, reflecting its growing relevance. Recent trends indicate a surge in queries related to "sulfonamide derivatives in cancer research" and "thiazolo[5,4-b]pyridine applications," aligning with the broader interest in targeted therapies and small-molecule inhibitors. The presence of the fluoro substituent in this molecule also ties into the ongoing exploration of fluorinated compounds in medicinal chemistry, a topic gaining traction due to their enhanced metabolic stability and bioavailability.
From a synthetic perspective, 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide exemplifies the convergence of modern organic chemistry techniques. Its synthesis often involves multi-step protocols, including Pd-catalyzed cross-coupling reactions and sulfonamide bond formation, which are widely discussed in forums focusing on "green chemistry optimization." These methodologies are critical for minimizing waste and improving yield, addressing the pharmaceutical industry's push toward sustainable practices.
Beyond its synthetic appeal, this compound's molecular interactions are a focal point for computational chemists. Molecular docking studies suggest that the thiazolo[5,4-b]pyridine fragment may engage in hydrogen bonding and π-stacking, making it a candidate for modulating protein-protein interactions. Such insights are particularly valuable in the context of "AI-driven drug design," a hot topic in 2024, where machine learning models are increasingly used to predict bioactive conformations.
In material science, the 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide structure has sparked curiosity due to its potential photophysical properties. The thiazolo[5,4-b]pyridine unit, when conjugated with the sulfonamide group, could exhibit tunable fluorescence, a feature explored in "organic electronics" and "sensor development." This aligns with the rising demand for eco-friendly alternatives to conventional materials.
Regulatory and safety profiles of CAS No. 863595-08-8 are also under scrutiny, as evidenced by searches for "REACH compliance of sulfonamides." While the compound is not classified as hazardous, its handling requires standard laboratory precautions, emphasizing the importance of "chemical safety protocols" in research settings. This aspect resonates with the broader discourse on "lab sustainability" and "responsible innovation."
In summary, 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide represents a multifaceted compound with applications spanning drug discovery, materials science, and beyond. Its structural motifs—such as the fluorobenzene and thiazolo[5,4-b]pyridine groups—position it at the intersection of several cutting-edge research areas. As interest in "small-molecule therapeutics" and "functional materials" continues to grow, this compound is poised to remain a subject of intense study and innovation.
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